1-Hydroxy-3,5,6-trimethoxy-2-methylanthracene-9,10-dione
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Overview
Description
1-Hydroxy-3,5,6-trimethoxy-2-methylanthracene-9,10-dione is an anthraquinone derivative. Anthraquinones are a class of naturally occurring compounds known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties . This compound, in particular, has been studied for its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Hydroxy-3,5,6-trimethoxy-2-methylanthracene-9,10-dione typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-methyl-9,10-anthraquinone.
Hydroxylation: The hydroxyl group at position 1 is introduced through hydroxylation reactions using reagents like hydrogen peroxide or other oxidizing agents.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-Hydroxy-3,5,6-trimethoxy-2-methylanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinones or other reduced forms.
Substitution: Substitution reactions can introduce different functional groups at specific positions on the anthraquinone core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often involve reagents like halogens, alkylating agents, and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce hydroquinones.
Scientific Research Applications
1-Hydroxy-3,5,6-trimethoxy-2-methylanthracene-9,10-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Medicine: Its potential therapeutic applications include the development of new anticancer drugs and treatments for other diseases.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Hydroxy-3,5,6-trimethoxy-2-methylanthracene-9,10-dione involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of enzymes involved in cell proliferation, such as topoisomerases and kinases . Additionally, the compound can induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-Hydroxy-2,3-dimethoxy-7-methyl-9,10-anthraquinone
- 1,3-Dihydroxy-5,6-dimethoxy-2-methyl-9,10-anthraquinone
- 3-Hydroxy-1,5,6-trimethoxy-2-methyl-9,10-anthraquinone
Uniqueness
1-Hydroxy-3,5,6-trimethoxy-2-methylanthracene-9,10-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of hydroxyl and methoxy groups at specific positions enhances its reactivity and potential therapeutic applications compared to other anthraquinone derivatives .
Properties
CAS No. |
872599-03-6 |
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Molecular Formula |
C18H16O6 |
Molecular Weight |
328.3 g/mol |
IUPAC Name |
1-hydroxy-3,5,6-trimethoxy-2-methylanthracene-9,10-dione |
InChI |
InChI=1S/C18H16O6/c1-8-12(23-3)7-10-13(15(8)19)16(20)9-5-6-11(22-2)18(24-4)14(9)17(10)21/h5-7,19H,1-4H3 |
InChI Key |
DWTBCWDZSVMKDK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C2C(=C1O)C(=O)C3=C(C2=O)C(=C(C=C3)OC)OC)OC |
Origin of Product |
United States |
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